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CEP-28122 Preclinical Profile Summary

The table below summarizes the key in vitro and in vivo data for CEP-28122, a potent and selective ALK

inhibitor, from the identified research:

Aspect Details

Mechanism of Action Potent, selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK)

[1].

In Vitro Potency
(IC₅₀)

1.9 nM for recombinant ALK kinase activity [2].

| In Vitro Efficacy | • Induced concentration-dependent growth inhibition/cytotoxicity in ALK-positive

ALCL (Karpas-299, Sup-M2), NSCLC, and neuroblastoma cells [1]. • Led to caspase 3/7 activation,

indicating apoptosis induction [2]. • Substantial suppression of phosphorylation of downstream ALK

effectors (Stat-3, Akt, ERK1/2) in Sup-M2 cells [2]. | | In Vivo Efficacy | • Dose-dependent antitumor

activity and complete/near complete tumor regressions in ALK-positive ALCL, NSCLC, and

neuroblastoma xenograft models [1]. • Sustained ALK inhibition in tumors (>90% target inhibition for >12

hours after a single 30 mg/kg oral dose) [1]. • Administration was well tolerated in mice and rats [1]. |
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Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the available literature.

In Vitro Cell Viability and Cytotoxicity Assay

This protocol is used to determine the anti-proliferative effects of CEP-28122 [2].

Cell Lines: ALK-positive ALCL lines (e.g., Karpas-299, Sup-M2) and control ALK-negative lines.
Compound Treatment: Cells are treated with a concentration range of CEP-28122 (e.g., 3-3000 nM)

for a defined period (e.g., 48 hours).
Analysis: Cell viability is measured using standard assays (e.g., MTT, CellTiter-Glo). Results are

used to calculate IC₅₀ values and generate dose-response curves. Caspase-3/7 activation can be
measured with a luminescent assay to confirm apoptosis.

In Vitro Western Blot Analysis

This method is used to confirm target engagement and inhibition of downstream signaling [2].

Cell Line: ALK-positive cells (e.g., Sup-M2).
Compound Treatment: Cells are treated with CEP-28122 (e.g., 30-1000 nM) for a short period (e.g.,

2 hours).
Protein Analysis: Cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies

against:
Phospho-ALK (Y1604)

Total ALK
Phospho-Stat3 (Y705)

Phospho-Akt (S473)
Phospho-ERK1/2 (T202/Y204)

Corresponding total proteins and a loading control (e.g., β-actin).

In Vivo Efficacy Study in Xenograft Models

This describes the design that demonstrated robust antitumor activity [1].
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Animal Model: Immunodeficient mice (e.g., SCID mice) bearing subcutaneous ALK-positive tumor

xenografts (e.g., Sup-M2 ALCL model).
Dosing Regimen: CEP-28122 is administered orally at various doses (e.g., 3, 10, 30 mg/kg),

typically twice daily.
Study Duration: Varies by model; one cited study involved a 4-week treatment period followed by a

long-term observation phase.
Endpoint Measurements:

Tumor Volume: Measured regularly with calipers.
Tumor Growth Inhibition: Calculated relative to a vehicle-control group.

Pharmacodynamic Assessment: In separate studies, tumors are harvested at various time
points after dosing to analyze levels of phospho-ALK and downstream proteins, confirming

target modulation.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the oncogenic signaling pathway targeted by CEP-28122 and the

experimental workflow for its preclinical evaluation:
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Research Context and Combination Strategies

While detailed PK study designs for CEP-28122 are not available in the search results, the broader research

context for ALK-positive cancers may offer useful insights.

Overcoming Resistance: A major focus in ALK inhibitor research is overcoming acquired resistance.

Studies explore combination therapies, such as using a bromodomain inhibitor (OTX015) with
suboptimal doses of CEP-28122, which was shown to cause cell cycle arrest in ALK-positive ALCL

cells [3] [4].
Alternative Metabolic Targets: Recent research highlights that the NPM1::ALK fusion oncogene can

make cells dependent on specific metabolic pathways, such as the expression of NAMPT, a key
enzyme in NAD synthesis. Simultaneously targeting ALK and these "addicted" pathways is being

investigated as a strategy to enhance efficacy and delay resistance [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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